CamA-IN-1
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Overview
Description
Preparation Methods
The synthesis of CamA-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving the condensation of specific starting materials.
Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and amination.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
CamA-IN-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Various substitution reactions can be performed to introduce different substituents onto the core structure of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CamA-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DNA adenine methyltransferase enzymes.
Biology: Employed in research to understand the role of DNA methylation in bacterial physiology and pathogenesis.
Medicine: Investigated for its potential therapeutic use in treating infections caused by Clostridioides difficile.
Industry: Potential applications in the development of new antimicrobial agents and disinfectants.
Mechanism of Action
CamA-IN-1 exerts its effects by specifically inhibiting the DNA adenine methyltransferase enzyme CamA. This inhibition prevents the methylation of adenine residues in the DNA of Clostridioides difficile, thereby disrupting the bacterial DNA replication and transcription processes. The molecular targets involved include the active site of the CamA enzyme, where this compound binds and inhibits its activity .
Comparison with Similar Compounds
CamA-IN-1 is unique in its specificity for the CamA enzyme in Clostridioides difficile. Similar compounds include other DNA methyltransferase inhibitors, such as:
5-Azacytidine: A nucleoside analog that inhibits DNA methyltransferases but lacks the specificity for CamA.
Decitabine: Another nucleoside analog with broader activity against DNA methyltransferases.
Sinefungin: A natural product that inhibits various methyltransferases but is not specific to CamA.
The uniqueness of this compound lies in its high specificity and potency against the CamA enzyme, making it a valuable tool for studying Clostridioides difficile infections .
Properties
Molecular Formula |
C23H36N6O6 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
tert-butyl 4-[3-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H36N6O6/c1-23(2,3)35-22(33)28-9-6-14(7-10-28)5-4-8-24-19-16-20(26-12-25-19)29(13-27-16)21-18(32)17(31)15(11-30)34-21/h12-15,17-18,21,30-32H,4-11H2,1-3H3,(H,24,25,26)/t15-,17?,18+,21-/m1/s1 |
InChI Key |
NYCVBKCHESHFLR-IPZUKPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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